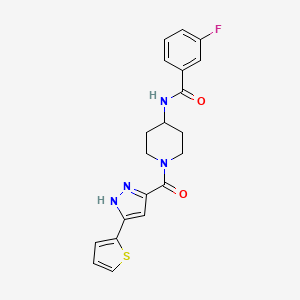
4-Acetylphenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl dimethylcarbamate is an organic compound with the molecular formula C11H13NO3. It is a carbamate ester derived from 4-acetylphenol and dimethylcarbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that carbamate esters, a class to which this compound belongs, often interact with various amines . The specific role of these targets would depend on the nature of the amines involved and their physiological functions.
Mode of Action
The compound’s interaction with its targets involves a process known as carbamoylation . This is a reaction between amines and organic carbonates like dimethyl carbonate, resulting in the formation of carbamate esters . The carbamoylation of linear primary aliphatic amines occurs with relatively high yields, while non-linear primary aliphatic amines and secondary aliphatic amines are less active in reaction with dimethyl carbonate .
Biochemical Pathways
The carbamoylation process, which this compound is involved in, is a key step in various biochemical pathways . Carbamate esters, the products of this process, have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The carbamoylation process, which this compound is involved in, can lead to various molecular and cellular changes depending on the specific amines involved and the physiological context .
Action Environment
The action, efficacy, and stability of 4-Acetylphenyl dimethylcarbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances, and the specific physiological conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylphenyl dimethylcarbamate can be synthesized through the reaction of 4-acetylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl dimethylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its carbamate structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl methylcarbamate
- 4-Acetylphenyl ethylcarbamate
- 4-Acetylphenyl isopropylcarbamate
Uniqueness
4-Acetylphenyl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylcarbamate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
(4-acetylphenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXLGLBCHWNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876407 |
Source


|
| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2398446.png)
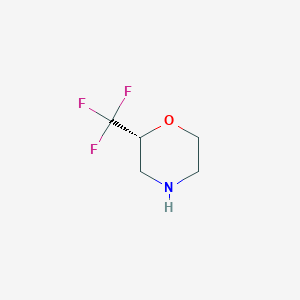
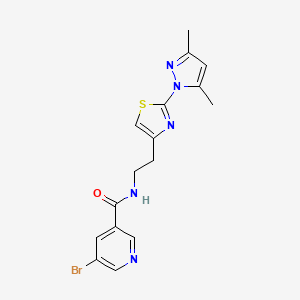
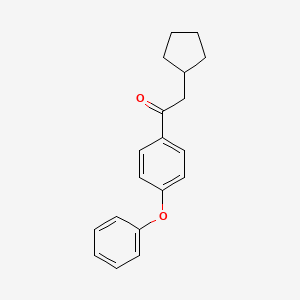
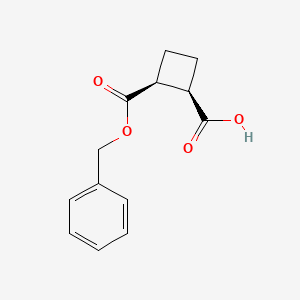
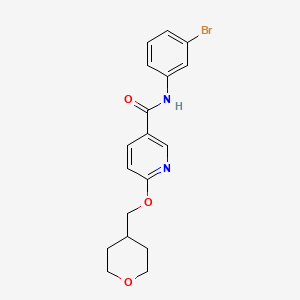
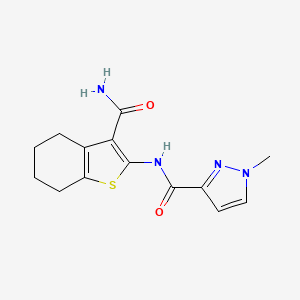
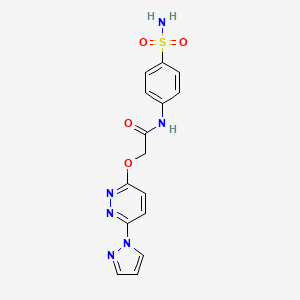
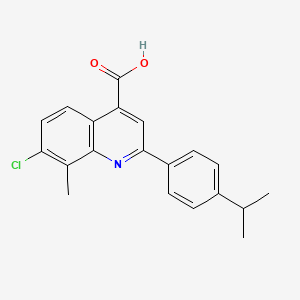
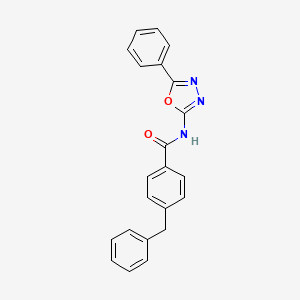

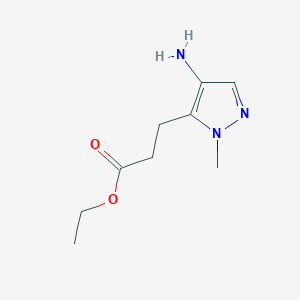
![8-methyl-5-(propan-2-yl)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2398466.png)
